TMRM

Vue d'ensemble

Description

Le tétraméthylrhodamine, ester méthylique, perchlorate (TMRM) est un colorant fluorescent rouge-orangé, cationique et perméable aux cellules, qui est facilement séquestré par les mitochondries actives. Il est largement utilisé comme indicateur du potentiel membranaire mitochondrial dans diverses applications de recherche biologique et médicale. Le this compound s'accumule dans les mitochondries actives avec des potentiels membranaires intacts, émettant un signal lumineux si les cellules sont saines et ont des mitochondries fonctionnelles. En cas de perte du potentiel membranaire mitochondrial, l'accumulation de this compound cesse et le signal s'atténue ou disparaît .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le TMRM est synthétisé par une série de réactions chimiques impliquant l'introduction de groupes ester méthyliques dans la structure de la tétraméthylrhodamine. La synthèse implique généralement l'estérification de la tétraméthylrhodamine avec du méthanol en présence d'un catalyseur acide. Les conditions de réaction comprennent le maintien d'une température et d'un pH contrôlés afin de garantir la formation réussie du dérivé ester méthylique.

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit en plus grandes quantités en utilisant des conditions de réaction optimisées afin de garantir un rendement élevé et une grande pureté. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des paramètres de réaction tels que la température, la pression et le pH. Le produit final est purifié par des techniques telles que la cristallisation et la chromatographie afin d'obtenir la qualité souhaitée .

Types de réactions :

Oxydation : Le this compound peut subir des réactions d'oxydation, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut également participer à des réactions de réduction, ce qui donne des formes réduites du this compound.

Substitution : Le this compound peut subir des réactions de substitution dans lesquelles les groupes fonctionnels de la molécule sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés dans des conditions contrôlées.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Différents nucléophiles ou électrophiles peuvent être utilisés en fonction de la réaction de substitution souhaitée.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, chacun ayant des propriétés chimiques et physiques distinctes .

Applications De Recherche Scientifique

Le TMRM a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme sonde fluorescente pour étudier les réactions chimiques et les interactions moléculaires.

Biologie : Employé pour évaluer le potentiel membranaire mitochondrial dans les cellules vivantes, fournissant des informations sur la santé et la fonction cellulaires.

Médecine : Utilisé dans la recherche sur les maladies mitochondriales, l'apoptose et d'autres processus cellulaires.

Industrie : Appliqué dans le criblage à haut débit et l'analyse à haut contenu pour la découverte et le développement de médicaments

5. Mécanisme d'action

Le this compound exerce ses effets en s'accumulant dans les mitochondries actives avec des potentiels membranaires intacts. L'accumulation est pilotée par le gradient électrochimique à travers la membrane mitochondriale. Les mitochondries saines maintiennent une différence de potentiel électrique entre l'intérieur et l'extérieur de l'organite, appelée potentiel membranaire. Le this compound, étant un colorant cationique, est attiré par l'intérieur chargé négativement des mitochondries. En cas de perte du potentiel membranaire mitochondrial, l'accumulation de this compound cesse et le signal s'atténue ou disparaît .

Composés similaires :

Tétraméthylrhodamine, ester éthylique (TMRE) : Similaire au this compound mais avec des groupes ester éthyliques au lieu de groupes ester méthyliques.

Rhodamine 123 : Un autre colorant mitochondrial avec des propriétés spectrales différentes.

MitoTracker Red : Un colorant mitochondrial disponible dans le commerce avec des propriétés chimiques distinctes.

Comparaison : Le this compound est unique en ce qu'il fournit un signal lumineux et stable dans l'imagerie des cellules vivantes, ce qui le rend très adapté aux études dynamiques du potentiel membranaire mitochondrial. Par rapport au TMRE, le this compound a des propriétés spectrales légèrement différentes, ce qui peut être avantageux dans certaines configurations expérimentales. La rhodamine 123 et le MitoTracker Red servent également des objectifs similaires, mais peuvent différer en termes de cinétique d'accumulation, de photostabilité et de compatibilité avec d'autres colorants fluorescents .

Mécanisme D'action

TMRM exerts its effects by accumulating in active mitochondria with intact membrane potentials. The accumulation is driven by the electrochemical gradient across the mitochondrial membrane. Healthy mitochondria maintain a difference in electrical potential between the interior and exterior of the organelle, referred to as the membrane potential. This compound, being a cationic dye, is attracted to the negatively charged interior of the mitochondria. Upon loss of the mitochondrial membrane potential, this compound accumulation ceases, and the signal dims or disappears .

Comparaison Avec Des Composés Similaires

Tetramethylrhodamine, Ethyl Ester (TMRE): Similar to TMRM but with ethyl ester groups instead of methyl ester groups.

Rhodamine 123: Another mitochondrial dye with different spectral properties.

MitoTracker Red: A commercially available mitochondrial dye with distinct chemical properties.

Comparison: this compound is unique in its ability to provide a bright and stable signal in live cell imaging, making it highly suitable for dynamic studies of mitochondrial membrane potential. Compared to TMRE, this compound has slightly different spectral properties, which can be advantageous in certain experimental setups. Rhodamine 123 and MitoTracker Red also serve similar purposes but may differ in terms of their accumulation kinetics, photostability, and compatibility with other fluorescent dyes .

Activité Biologique

Tetramethylrhodamine methyl ester (TMRM) is a fluorescent dye widely used in biological research, particularly for assessing mitochondrial membrane potential (). This compound has gained significant attention due to its ability to selectively accumulate in mitochondria, making it an invaluable tool for studying mitochondrial function and dynamics.

This compound operates primarily through two modes: quenching and non-quenching .

- Quenching Mode : In this mode, cells are loaded with a high concentration of this compound, which accumulates in the mitochondrial matrix. The fluorescence of this compound is quenched as it aggregates within the matrix. When mitochondrial depolarization occurs, this compound leaks out, leading to an increase in cytoplasmic fluorescence.

- Non-Quenching Mode : At lower concentrations (5–20 nM), this compound accumulates in the mitochondria without quenching. Here, mitochondrial depolarization results in a decrease in fluorescence signal, allowing for sensitive measurements of changes in .

Applications in Research

This compound is utilized extensively in various research settings:

- Mitochondrial Function Studies : It is commonly used to measure kinetics in live cells using fluorescence microscopy. Recent advancements include its application in two-photon microscopy and super-resolution microscopy, enabling detailed studies of mitochondrial heterogeneity .

- Toxicology Assessments : this compound has been employed to assess mitochondrial toxicity induced by various agents, including high glucose levels which can lead to mitochondrial calcium overload and subsequent cell death .

- Cellular Dynamics : Studies have demonstrated that this compound can reveal dynamic changes in mitochondrial morphology and function under different physiological and pathological conditions .

Comparative Studies

Recent comparative studies have highlighted the effectiveness of this compound relative to other fluorescent probes:

| Fluorescent Probe | Sensitivity to | Application |

|---|---|---|

| This compound | High | Mitochondrial potential measurement |

| Mitotracker Red CMXros | Moderate | Mitochondrial morphology analysis |

| Mitotracker Green FM | Low | General mitochondrial studies |

These findings suggest that this compound is superior for integrated analysis of both mitochondrial potential and morphology compared to other probes .

Study 1: Mitochondrial Dysfunction in Diabetes

In a study examining the effects of high glucose on mitochondrial function, researchers utilized this compound to measure changes in . The results indicated significant depolarization associated with increased reactive oxygen species (ROS) production, highlighting the role of this compound as a critical tool for understanding metabolic diseases .

Study 2: Cancer Cell Metabolism

Another study focused on the role of this compound in assessing mitochondrial function in cancer cells. By measuring , researchers were able to demonstrate how certain therapeutic agents induce mitochondrial depolarization, leading to apoptosis. This underscores the utility of this compound in cancer research, particularly for evaluating drug efficacy .

Propriétés

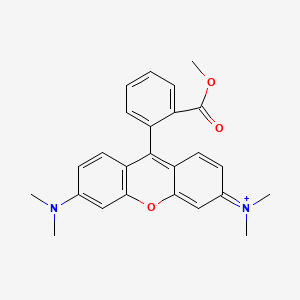

IUPAC Name |

[6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N2O3/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5/h6-15H,1-5H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWRKBQQBUDAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N2O3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.